3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an acetylphenylamino group and a hydroxyethyl group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-acetylphenylamine with maleic anhydride in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrrole derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted pyrrole derivatives.
Scientific Research Applications
3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.
Indole: A bicyclic compound consisting of a six-membered benzene ring fused to a five-membered pyrrole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
3-[(4-acetylphenyl)amino]-1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylphenylamino and hydroxyethyl groups enhances its reactivity and potential biological activities compared to simpler pyrrole derivatives.
Properties
Molecular Formula |
C14H14N2O4 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-(4-acetylanilino)-1-(2-hydroxyethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C14H14N2O4/c1-9(18)10-2-4-11(5-3-10)15-12-8-13(19)16(6-7-17)14(12)20/h2-5,8,15,17H,6-7H2,1H3 |
InChI Key |
VBHCAYOACXWZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCO |
Origin of Product |
United States |
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